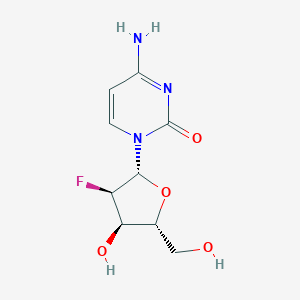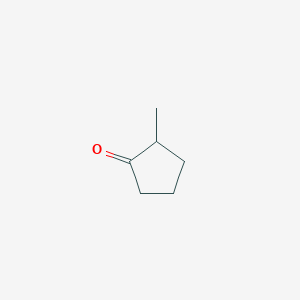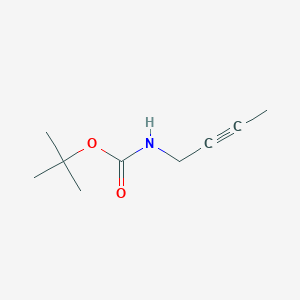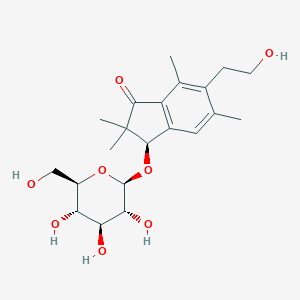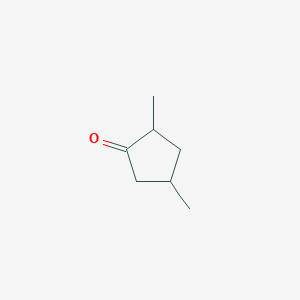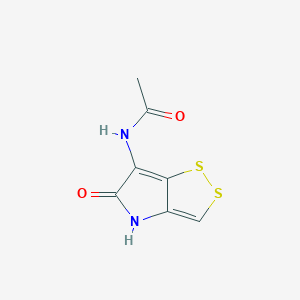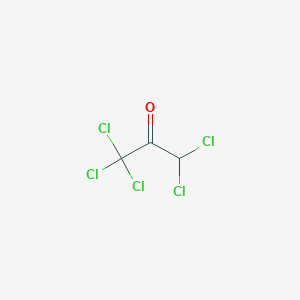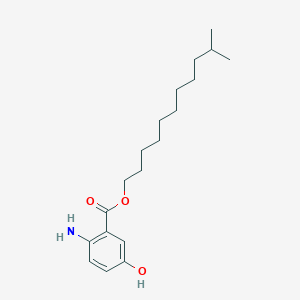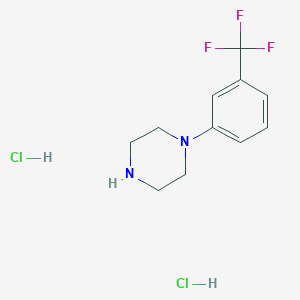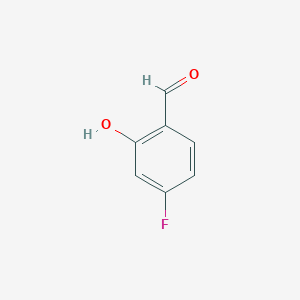
4-氟-2-羟基苯甲醛
概述
描述
4-Fluoro-2-hydroxybenzaldehyde, also known as 4-Fluorosalicylaldehyde or 5-Fluoro-2-formylphenol, is an organic compound with the molecular formula C7H5FO2. It is characterized by the presence of a fluorine atom at the fourth position and a hydroxyl group at the second position on the benzaldehyde ring. This compound is a pale yellow solid and is known for its applications in various chemical processes .
科学研究应用
4-Fluoro-2-hydroxybenzaldehyde has several applications in scientific research:
安全和危害
4-Fluoro-2-hydroxybenzaldehyde is classified as a hazardous substance. It is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Relevant Papers The relevant papers retrieved indicate that 4-Fluoro-2-hydroxybenzaldehyde is used as a reagent to synthesize quinoline derivatives that have potential antibacterial and antituberculosis effects . It is also used as a reagent to prepare chromones .
生化分析
Biochemical Properties
4-Fluoro-2-hydroxybenzaldehyde interacts with various biomolecules in biochemical reactions. It is used as a reagent to synthesize quinoline derivatives and chromones . These derivatives can interact with enzymes and proteins, influencing their function and activity. The exact nature of these interactions depends on the specific derivative and the biomolecule involved .
Cellular Effects
The cellular effects of 4-Fluoro-2-hydroxybenzaldehyde are primarily observed through its derivatives. For instance, quinoline derivatives synthesized using 4-Fluoro-2-hydroxybenzaldehyde have shown potential antibacterial and antituberculosis effects . These effects are likely due to interactions with cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-2-hydroxybenzaldehyde involves its conversion into other compounds that exert biological effects. For instance, it can be used to synthesize quinoline derivatives, which may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures
Metabolic Pathways
It is known that the compound can be used to synthesize other compounds, such as quinoline derivatives , which may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-2-hydroxybenzaldehyde involves the reaction of 3-fluorophenol with paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine in acetonitrile. The mixture is heated to reflux for five hours, followed by extraction with ethyl acetate and purification .
Industrial Production Methods: In industrial settings, the synthesis of 4-Fluoro-2-hydroxybenzaldehyde may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 4-Fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluoro-2-hydroxybenzoic acid.
Reduction: Reduction reactions can convert it to 4-fluoro-2-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: 4-Fluoro-2-hydroxybenzoic acid.
Reduction: 4-Fluoro-2-hydroxybenzyl alcohol.
Substitution: Various alkyl or acyl derivatives.
作用机制
The mechanism of action of 4-Fluoro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it has been shown to inhibit the growth of certain bacterial and fungal strains by interfering with their metabolic pathways. Molecular docking studies suggest that it binds to enzymes such as sterol 14-alpha demethylase, affecting their function .
相似化合物的比较
2-Hydroxybenzaldehyde: Lacks the fluorine atom, leading to different reactivity and properties.
3-Fluoro-4-hydroxybenzaldehyde: Has the fluorine atom at a different position, affecting its chemical behavior.
4-Fluorobenzaldehyde: Lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness: 4-Fluoro-2-hydroxybenzaldehyde is unique due to the presence of both the fluorine atom and the hydroxyl group on the benzaldehyde ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
属性
IUPAC Name |
4-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJJCODOZGPTBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381355 | |
| Record name | 4-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-28-7 | |
| Record name | 4-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)
